molecular formula C12H16INOS B2428614 2-(4-Hydroxybutyl)-3-methylbenzo[d]thiazol-3-ium iodide CAS No. 96650-17-8

2-(4-Hydroxybutyl)-3-methylbenzo[d]thiazol-3-ium iodide

Cat. No. B2428614
CAS RN: 96650-17-8
M. Wt: 349.23
InChI Key: LVCWTQQCHPQEKO-UHFFFAOYSA-M
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Description

The compound “2-(4-Hydroxybutyl)-3-methylbenzo[d]thiazol-3-ium iodide” is a chemical compound with the linear formula C12H16INOS. Its molecular weight is 349.236 and its CAS Number is 96650-17-8 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “2-(4-Hydroxybutyl)-3-methylbenzo[d]thiazol-3-ium iodide” is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Antitumor or Cytotoxic Activity

Thiazoles have been studied as potential antitumor agents. They may inhibit cancer cell growth or induce apoptosis (programmed cell death). Our compound’s cytotoxic effects could be harnessed for cancer therapy.

Future Directions

A sensitive fluorescent probe (E)-4-(3-(benzo[d]thiazol-2-yl)-4-hydroxy-5-methylstyryl)-1-methylpyridin-1-ium iodide (HBTMP) for the monitoring of pH in mitochondria was rationally exploited. This novel probe exhibited remarkable pH-dependent behavior in the linear range of 5.5–8.0, along with a pKa value of 6.829 ± 0.02627 . This suggests that “2-(4-Hydroxybutyl)-3-methylbenzo[d]thiazol-3-ium iodide” and similar compounds could have potential applications in the field of cellular biology and medicine.

properties

IUPAC Name

4-(3-methyl-1,3-benzothiazol-3-ium-2-yl)butan-1-ol;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16NOS.HI/c1-13-10-6-2-3-7-11(10)15-12(13)8-4-5-9-14;/h2-3,6-7,14H,4-5,8-9H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVCWTQQCHPQEKO-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=C(SC2=CC=CC=C21)CCCCO.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16INOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Hydroxybutyl)-3-methylbenzo[d]thiazol-3-ium iodide

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